molecular formula C16H14O4 B11845418 3-Hydroxy-2-(4-methoxyphenyl)chroman-4-one CAS No. 6515-31-7

3-Hydroxy-2-(4-methoxyphenyl)chroman-4-one

Cat. No.: B11845418
CAS No.: 6515-31-7
M. Wt: 270.28 g/mol
InChI Key: AUPABNAZJPCHMN-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(4-methoxyphenyl)chroman-4-one is a compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is notable for its structural framework, which includes a chromanone core fused with a methoxyphenyl group. It is a significant building block in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(4-methoxyphenyl)chroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2-(4-methoxyphenyl)ethanol and salicylaldehyde in the presence of a base to form the chromanone ring . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices. Solvent extraction and purification techniques such as recrystallization are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-(4-methoxyphenyl)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the chromanone structure, such as quinones, alcohols, and substituted chromanones .

Scientific Research Applications

3-Hydroxy-2-(4-methoxyphenyl)chroman-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(4-methoxyphenyl)chroman-4-one involves its interaction with specific molecular targets and pathways:

    Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl group.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

    Enzyme Inhibition: It can inhibit enzymes such as monoamine oxidase, which is involved in the breakdown of neurotransmitters

Properties

CAS No.

6515-31-7

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O4/c1-19-11-8-6-10(7-9-11)16-15(18)14(17)12-4-2-3-5-13(12)20-16/h2-9,15-16,18H,1H3

InChI Key

AUPABNAZJPCHMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)O

Origin of Product

United States

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